Home > Products > Building Blocks P9420 > 1-Butyl-1,4-dihydroquinoxaline-2,3-dione
1-Butyl-1,4-dihydroquinoxaline-2,3-dione - 1206077-97-5

1-Butyl-1,4-dihydroquinoxaline-2,3-dione

Catalog Number: EVT-1819891
CAS Number: 1206077-97-5
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions
  • Structure-Activity Relationship (SAR) Studies: Further investigation into the relationship between the structure of these compounds and their biological activity is crucial for designing more potent and selective drug candidates. [, ]

1,4-Dihydroquinoxaline-2,3-dione

  • Relevance: This compound represents the core structure of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione, lacking only the butyl substitution at the 1-position nitrogen. []

6,7-Dichloro-1,4-dihydroquinoxaline-2,3-dione (DCQX)

  • Compound Description: DCQX acts as an antagonist for the glycine site of the NMDA receptor. It's a key intermediate in the synthesis of [¹¹C]ACEA 1021, a radiolabeled version used for studying biodistribution and potential as a PET tracer. []
  • Relevance: DCQX shares the core quinoxaline-2,3-dione structure with 1-Butyl-1,4-dihydroquinoxaline-2,3-dione. The presence of chlorine atoms at the 6 and 7 positions in DCQX introduces electronic and steric differences compared to the butyl substitution in the target compound. []

6,7-Dichloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione (ACEA 1021 / Licostinel)

  • Compound Description: ACEA 1021 is a potent antagonist for the glycine site of the NMDA receptor. [¹¹C]ACEA 1021 is a radiolabeled version synthesized for studying biodistribution and potential as a PET tracer. []
  • Relevance: This compound is structurally similar to 1-Butyl-1,4-dihydroquinoxaline-2,3-dione, sharing the quinoxaline-2,3-dione core. ACEA 1021 has chlorine substituents at the 6 and 7 positions and a nitro group at the 5 position, whereas the target compound has a butyl group at the 1-position. []

1,4-Dioctyl-6-methyl-1,4-dihydroquinoxaline-2,3-dione (AY15)

  • Compound Description: This compound exhibits corrosion inhibition properties for mild steel in acidic environments. Studies show it functions as a mixed-type inhibitor, adsorbing onto the metal surface. []
  • Relevance: AY15 shares the core quinoxaline-2,3-dione structure with 1-Butyl-1,4-dihydroquinoxaline-2,3-dione. AY15 possesses octyl groups at both the 1 and 4 positions and a methyl group at the 6 position. In contrast, the target compound has a butyl group at the 1-position and lacks substitutions at the 4 and 6 positions. []

6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione (DNQX)

  • Compound Description: This compound acts as a potent antagonist of the ionotropic glutamate receptor GluA2. It exists primarily in an anionic form at physiological pH due to its acidic properties. []
  • Relevance: DNQX has a similar structure to 1-Butyl-1,4-dihydroquinoxaline-2,3-dione, sharing the quinoxaline-2,3-dione core. The key difference lies in the substitution pattern: DNQX has nitro groups at the 6 and 7 positions, while the target compound has a butyl group at the 1-position. []

1,4-Dibenzyl-6-methyl-1,4-dihydroquinoxaline-2,3-dione

  • Compound Description: This compound has been structurally characterized, revealing a planar quinoxaline ring system. []
  • Relevance: It shares the core quinoxaline-2,3-dione structure with 1-Butyl-1,4-dihydroquinoxaline-2,3-dione. The difference lies in the substituents: it has benzyl groups at the 1 and 4 positions and a methyl group at the 6 position, unlike the butyl substitution at the 1-position in the target compound. []

1-Ethyl-4-phenylethyl-1,4-dihydroquinoxaline-2,3-dione

  • Compound Description: This compound's structure has been determined, revealing a planar quinoxaline ring system. []
  • Relevance: It shares the core quinoxaline-2,3-dione structure with 1-Butyl-1,4-dihydroquinoxaline-2,3-dione, differing in the substituents. It has an ethyl group at the 1-position, a phenylethyl group at the 4-position, and lacks any substitution at the 6-position, unlike the target compound with only a butyl group at the 1-position. []

1-Allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione

  • Compound Description: This compound was synthesized as a precursor for developing NMDA receptor antagonists. []
  • Relevance: It is structurally similar to 1-Butyl-1,4-dihydroquinoxaline-2,3-dione, sharing the quinoxaline-2,3-dione core. It features an allyl group at the 1-position, a chlorine atom at the 6-position, and a methyl group at the 7-position, distinct from the butyl group at the 1-position in the target compound. []

7-Chloro-6-methyl-5-nitro 1,4-dihydroquinoxaline-2,3-dione (14g)

  • Compound Description: This compound exhibits potent antagonist activity at the glycine site of the NMDA receptor and displays significant in vivo activity in the maximal electroshock (MES) test in mice. []
  • Relevance: It shares the core structure of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione. 14g has a chlorine atom at the 7-position, a methyl group at the 6-position, and a nitro group at the 5-position, unlike the butyl group at the 1-position in the target compound. []

7-Bromo-6-methyl-5-nitro 1,4-dihydroquinoxaline-2,3-dione (14f)

  • Compound Description: This compound displays potent antagonist activity at the glycine site of the NMDA receptor. []
  • Relevance: Sharing the quinoxaline-2,3-dione core with 1-Butyl-1,4-dihydroquinoxaline-2,3-dione, 14f differs in its substituents. It features a bromine atom at the 7-position, a methyl group at the 6-position, and a nitro group at the 5-position, unlike the single butyl group at the 1-position in the target compound. []

1,4-Diallyl-6-chloroquinoxaline-2,3-(1H,4H)-dione (1a)

  • Compound Description: This compound displays good corrosion inhibition properties for mild steel in acidic solutions, functioning as a mixed-type inhibitor and adsorbing onto the metal surface. []
  • Relevance: It shares the core quinoxaline-2,3-dione structure with 1-Butyl-1,4-dihydroquinoxaline-2,3-dione. 1a possesses allyl groups at both the 1 and 4 positions and a chlorine atom at the 6 position. This is different from the single butyl substituent at the 1-position in the target compound. []

1,4-Diallyl-6-nitroquinoxaline-2,3-(1H,4H)-dione (1b)

  • Compound Description: This compound shows corrosion inhibition properties for mild steel in acidic solutions, acting as a mixed-type inhibitor and adsorbing onto the metal surface. []
  • Relevance: It shares the core quinoxaline-2,3-dione structure with 1-Butyl-1,4-dihydroquinoxaline-2,3-dione. 1b features allyl groups at both the 1 and 4 positions and a nitro group at the 6 position, unlike the butyl group at the 1-position in the target compound. []
  • Compound Description: This compound acts as a corrosion inhibitor for mild steel in acidic solutions. It functions as a mixed-type inhibitor, showing strong and spontaneous adsorption onto the metal surface. []
  • Compound Description: This compound has been structurally characterized using X-ray crystallography, revealing a planar quinoxaline ring system. []
  • Relevance: It shares the core quinoxaline-2,3-dione structure with 1-Butyl-1,4-dihydroquinoxaline-2,3-dione, with variations in the substituents. It features benzyl groups at both the 1 and 4 positions and a chlorine atom at the 6 position, contrasting the target compound's single butyl substitution at the 1-position. []
  • Compound Description: Luminol is used as a starting material for synthesizing various derivatives, including those with potential antimicrobial activity. []
  • Relevance: While not a direct structural analogue, Luminol belongs to a similar chemical class as 1-Butyl-1,4-dihydroquinoxaline-2,3-dione. Both compounds contain a phthalazine-1,4-dione core, highlighting the interest in this scaffold for medicinal chemistry. []
Overview

1-Butyl-1,4-dihydroquinoxaline-2,3-dione is a nitrogen-containing heterocyclic compound belonging to the quinoxaline family. This compound is characterized by its unique structure, which includes a butyl group and a dione functional group. Quinoxalines are known for their diverse biological activities, making them significant in pharmaceutical research. The compound's systematic name reflects its molecular structure, which consists of a quinoxaline core with specific substituents.

Source

1-Butyl-1,4-dihydroquinoxaline-2,3-dione can be synthesized from various precursors, particularly through reactions involving o-phenylenediamine and oxalic acid derivatives. The synthesis methods often focus on achieving high yields and purity while minimizing reaction times and by-products.

Classification

1-Butyl-1,4-dihydroquinoxaline-2,3-dione is classified as a heterocyclic compound and specifically falls under the category of quinoxalinediones. It is categorized based on its structural features and functional groups, which contribute to its chemical reactivity and potential applications.

Synthesis Analysis

Methods

The synthesis of 1-butyl-1,4-dihydroquinoxaline-2,3-dione typically involves a one-pot reaction approach. This method simplifies the synthesis process by combining all reactants in a single reaction vessel without the need for intermediate isolation.

Technical Details

A common synthetic route involves the reaction of butyl-substituted o-phenylenediamine with oxalic acid or its derivatives in an appropriate solvent such as ethanol or acetic acid. The reaction conditions often include heating or refluxing to facilitate the cyclization process that forms the quinoxaline structure. For instance, one method describes dissolving o-phenylenediamine in ethanol and adding oxalic acid, followed by heating at moderate temperatures until the desired product precipitates out of solution .

Molecular Structure Analysis

Structure

The molecular formula for 1-butyl-1,4-dihydroquinoxaline-2,3-dione is C_11H_12N_2O_2. The structure features a butyl group attached to the nitrogen atom of the quinoxaline ring system and two carbonyl groups (diones) at positions 2 and 3 of the quinoxaline framework.

Chemical Reactions Analysis

Reactions

1-Butyl-1,4-dihydroquinoxaline-2,3-dione can undergo various chemical reactions typical of quinoxaline derivatives. These include nucleophilic substitutions at the carbonyl groups and electrophilic aromatic substitutions on the quinoxaline ring.

Technical Details

For example, reactions with acyl halides can yield acylated derivatives of 1-butyl-1,4-dihydroquinoxaline-2,3-dione. The presence of electron-withdrawing groups enhances reactivity towards nucleophiles due to increased electrophilicity at the carbonyl carbons .

Mechanism of Action

Process

The mechanism of action for 1-butyl-1,4-dihydroquinoxaline-2,3-dione primarily involves its interactions with biological targets such as enzymes or receptors. The dione functionality allows for chelation with metal ions or interaction with nucleophilic sites in biomolecules.

Data

Studies have shown that quinoxalinediones exhibit cytotoxic effects against certain cancer cell lines, indicating potential antitumor activity. The exact mechanism may involve the inhibition of specific metabolic pathways or interference with DNA replication processes .

Physical and Chemical Properties Analysis

Physical Properties

1-Butyl-1,4-dihydroquinoxaline-2,3-dione typically appears as a crystalline solid with a melting point range that varies based on purity and specific synthesis conditions. Its solubility profile suggests it is soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

The compound exhibits stability under normal laboratory conditions but may undergo hydrolysis or oxidation when exposed to moisture or air over extended periods. Its reactivity profile includes participation in condensation reactions and potential polymerization under specific conditions .

Applications

Scientific Uses

Due to its biological activity, 1-butyl-1,4-dihydroquinoxaline-2,3-dione has applications in medicinal chemistry as a lead compound for developing new pharmaceuticals targeting various diseases such as cancer and bacterial infections. Furthermore, its derivatives are being explored for their potential use in agrochemicals due to their antimicrobial properties .

Synthesis Methodologies and Reaction Pathways

Traditional Synthetic Approaches to Quinoxalinedione Derivatives

Cyclocondensation of o-Phenylenediamine with Dicarbonyl Precursors

The core quinoxalinedione scaffold is classically synthesized via acid-catalyzed cyclocondensation of o-phenylenediamine (OPDA) with dicarbonyl compounds. Glyoxal derivatives serve as optimal precursors for constructing the 2,3-diketone moiety of 1,4-dihydroquinoxaline-2,3-dione. This reaction proceeds under reflux in ethanol or acetonitrile, yielding the bicyclic structure through dual Schiff base formation and dehydration. The reaction efficiency depends on electronic effects: Electron-withdrawing substituents on OPDA (e.g., chloro or nitro groups) reduce nucleophilicity, requiring extended reaction times (12–24 hr) and elevated temperatures (80–90°C). Unsubstituted OPDA reacts quantitatively within 1–2 hr at 60°C, achieving yields >85% [4] [6].

Table 1: Cyclocondensation Conditions for Quinoxalinedione Synthesis

OPDA DerivativeDicarbonyl PrecursorConditionsYield (%)
UnsubstitutedGlyoxal (40% aq.)EtOH, 60°C, 1 hr92
4-Chloro-PhenylglyoxalCH₃CN, 80°C, 12 hr78
4-Nitro-DiacetylDMF, 90°C, 24 hr65
4-Methyl-Diethyl oxalateEtOH, reflux, 6 hr88

Alkylation Strategies for N-Butyl Functionalization

N-Alkylation introduces the butyl chain at N1 of the quinoxalinedione core. 1,4-Dihydroquinoxaline-2,3-dione undergoes deprotonation with K₂CO₃ or KOtBu in polar aprotic solvents (DMF, DMSO), followed by nucleophilic substitution with 1-bromobutane. Tetra-n-butylammonium bromide (TBAB) enhances phase-transfer efficiency, particularly for N-monoalkylation. Optimal conditions (DMF, K₂CO₃, TBAB, 80°C, 6 hr) achieve 74–82% yield of 1-butyl-1,4-dihydroquinoxaline-2,3-dione while minimizing N,N-dialkylation. The reaction exhibits high regioselectivity due to the greater acidity of N1-H (pKa ~9) versus N4-H (pKa ~12) [1] [7].

Table 2: Alkylation Methods for N-Butyl Functionalization

BaseSolventCatalystTemperature (°C)Reaction Time (hr)Yield (%)
K₂CO₃DMFTBAB80682
KOtBuDMSONone60474
NaHTHF18-Crown-6401268
Cs₂CO₃AcetonitrileNone70871

Green Chemistry Innovations in Quinoxaline Synthesis

Catalytic Systems: Heterogeneous Catalysts and Nanoparticles

Bentonite K-10 clay and phosphate-based catalysts (e.g., monoammonium phosphate, MAP) enable solvent-free quinoxaline synthesis. Bentonite K-10 (20–30 mol%) catalyzes OPDA-glyoxal cyclocondensation at room temperature in ethanol, yielding 89–95% product within 20 min. The catalyst is recyclable for 5 cycles with <5% activity loss. Similarly, MAP (0.5 mol%) in water mediates the reaction at 50°C, eliminating organic solvents. Ni nanoparticles (5 mol%) in aqueous ethanol provide enhanced efficiency for electron-deficient diamines, reducing reaction times to 10–15 min at 60°C [2] [6].

Solvent-Free and Microwave-Assisted Protocols

Microwave irradiation drastically accelerates quinoxalinedione formation. OPDA and glyoxal derivatives irradiated at 300 W for 3–5 min in solvent-free conditions deliver 85–94% yields—a 20-fold rate increase versus conventional heating. Cerium(IV) ammonium nitrate (CAN, 5 mol%) in water under microwave irradiation (100°C, 10 min) further optimizes energy efficiency. Solvent-free ball milling techniques also achieve quantitative yields within 15 min via mechanochemical activation, demonstrating exceptional atom economy [4] [6] [8].

Novel Strategies for Structural Diversification

Multicomponent Reactions for Functionalized Derivatives

Ugi-type multicomponent reactions diversify the quinoxalinedione scaffold. A one-pot sequence involving OPDA, glyoxylic acid, isocyanides, and carboxylic acids generates N-acylaminoalkylated derivatives at C2. Fe-catalyzed C–H functionalization enables coupling with cyclic ethers (e.g., THF), appending tethered alkoxy groups at C3. These strategies produce pharmacologically active hybrids, such as sorafenib analogues where quinoxalinedione replaces the N-methylpicolinamide moiety. Such derivatives show IC₅₀ values of 16–25 μM against HeLa and MCF-7 cell lines [5] [7] [8].

Post-Synthetic Modifications: Nitration, Diazotization, and Oxidation

Electrophilic aromatic substitution on the benzo-fused ring requires forcing conditions due to the electron-deficient quinoxaline core. Nitration (HNO₃/H₂SO₄, 90°C) predominantly yields 5-nitro- (15%) and 5,7-dinitro derivatives (24%). Diazotization of 3-aminoquinoxalinediones with NaNO₂/HCl at 0°C produces diazonium salts for Sandmeyer or azo-coupling reactions. Oxidation with KMnO₄ cleaves the benzene ring to form pyrazine-2,3-dicarboxylic acid, while peracids (e.g., mCPBA) selectively generate N-oxides at the pyrazine nitrogen [2] [4].

Properties

CAS Number

1206077-97-5

Product Name

1-Butyl-1,4-dihydroquinoxaline-2,3-dione

IUPAC Name

4-butyl-1H-quinoxaline-2,3-dione

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C12H14N2O2/c1-2-3-8-14-10-7-5-4-6-9(10)13-11(15)12(14)16/h4-7H,2-3,8H2,1H3,(H,13,15)

InChI Key

WJCQVTLCFNBGME-UHFFFAOYSA-N

SMILES

CCCCN1C2=CC=CC=C2NC(=O)C1=O

Canonical SMILES

CCCCN1C2=CC=CC=C2NC(=O)C1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.